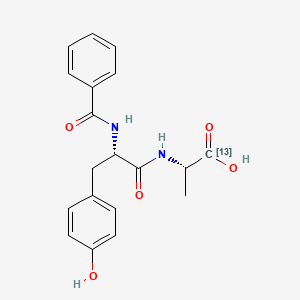
Benzoyl-L-tyrosyl-(1-13C)alanine
Overview
Description
Benzoyl-L-tyrosyl-(1-13C)alanine is a dipeptide compound labeled with the stable isotope carbon-13. It is used primarily in scientific research to study metabolic pathways and enzyme activities. The compound consists of a benzoyl group attached to the L-tyrosyl residue, which is further linked to the L-alanine residue labeled with carbon-13 at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl-L-tyrosyl-(1-13C)alanine typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of L-tyrosine and L-alanine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reaction: The protected L-tyrosine is coupled with benzoyl chloride to form benzoyl-L-tyrosine. This reaction is usually carried out in the presence of a base like triethylamine.
Introduction of Carbon-13: The protected L-alanine labeled with carbon-13 is then coupled with benzoyl-L-tyrosine using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed for large-scale production and purification.
Chemical Reactions Analysis
Types of Reactions
Benzoyl-L-tyrosyl-(1-13C)alanine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosyl residue can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the benzoyl and alanine residues can be reduced to alcohols.
Substitution: The benzoyl group can be substituted with other acyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinone derivatives of the tyrosyl residue.
Reduction: Alcohol derivatives of the benzoyl and alanine residues.
Substitution: Acylated derivatives of this compound.
Scientific Research Applications
Benzoyl-L-tyrosyl-(1-13C)alanine is widely used in scientific research for various applications:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: It is used to investigate enzyme activities and metabolic pathways in living organisms.
Medicine: The compound is employed in diagnostic tests to evaluate pancreatic exocrine function and gastrointestinal absorption.
Industry: It is used as a reference standard in quality control and analytical testing of pharmaceuticals and other products.
Mechanism of Action
The mechanism of action of Benzoyl-L-tyrosyl-(1-13C)alanine involves its interaction with specific enzymes and metabolic pathways. The carbon-13 label allows researchers to trace the compound’s metabolic fate using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound is hydrolyzed by proteolytic enzymes, releasing the labeled alanine, which can be further metabolized and detected in various biological samples.
Comparison with Similar Compounds
Similar Compounds
Benzoyl-L-tyrosyl-L-alanine: Similar structure but without the carbon-13 label.
Benzoyl-L-phenylalanyl-(1-13C)alanine: Another stable isotope-labeled dipeptide with phenylalanine instead of tyrosine.
N-Benzoyl-L-tyrosyl-L-alanine-1-13C: A variant with a different labeling position.
Uniqueness
Benzoyl-L-tyrosyl-(1-13C)alanine is unique due to its specific carbon-13 labeling, which makes it an invaluable tool for tracing metabolic pathways and studying enzyme activities with high precision. Its stable isotope label provides a non-invasive and accurate method for investigating various biological processes.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino](113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i19+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCBRUPIDLBSA-WOFBRIANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([13C](=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851429-73-7 | |
| Record name | Bz-Tyr-(1-c-13)Ala | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851429737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BZ-TYR-(1-C-13)ALA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4J456UP5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE](/img/structure/B1381219.png)

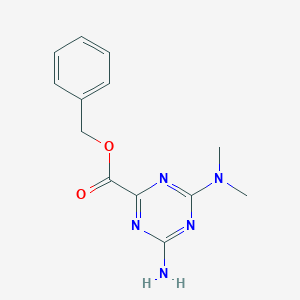
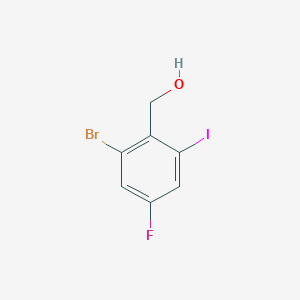
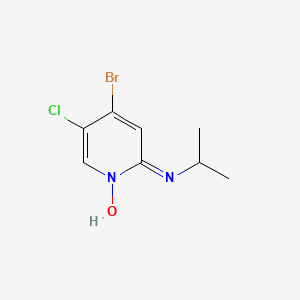
![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)
![11H-Benzo[g]pyrido[3,2-b]indole](/img/structure/B1381230.png)
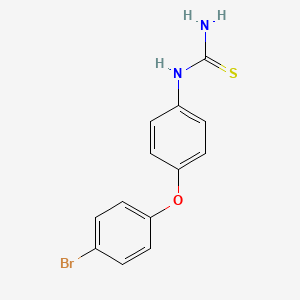
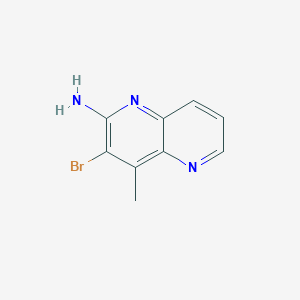
![3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1381235.png)
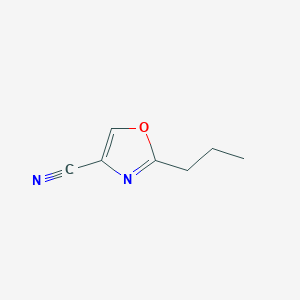
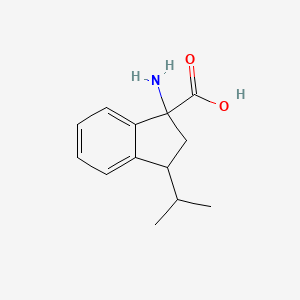
![tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1381239.png)
![[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine](/img/structure/B1381240.png)
